Cas no 383-84-6 (1-Butene,1,1,2-trifluoro-)

1-Butene,1,1,2-trifluoro- (CAS: 367-11-3) is a fluorinated olefin with the molecular formula C4H5F3. This compound features a terminal double bond and three fluorine atoms substituted at the 1,1, and 2 positions, imparting unique reactivity and physicochemical properties. Its electron-withdrawing fluorine substituents enhance electrophilicity, making it a valuable intermediate in organofluorine chemistry and specialty polymer synthesis. The compound exhibits high thermal stability and low polarity, suitable for applications requiring inert fluorocarbon segments. It is particularly useful in the synthesis of fluorinated polymers, agrochemicals, and pharmaceuticals, where its structural motif can improve metabolic stability and lipophilicity. The gas-phase reactivity of 1-Butene,1,1,2-trifluoro- also makes it relevant in catalytic processes and material science research.
1-Butene,1,1,2-trifluoro- structure
1-Butene,1,1,2-trifluoro- structure
Product Name:1-Butene,1,1,2-trifluoro-
CAS No:383-84-6
MF:C4H5F3
MW:110.077711820602
CID:294286
PubChem ID:2777074
Update Time:2025-07-02

1-Butene,1,1,2-trifluoro- Chemical and Physical Properties

Names and Identifiers

    • 1-Butene,1,1,2-trifluoro-
    • 1,1,2-trifluorobut-1-ene
    • 1,1,2-Trifluorobutene-1
    • 1,1,2-Trifluor-but-1-en
    • 1,1,2-trifluoro-1-butene
    • 1,1,2-trifluoro-but-1-ene
    • 1,1,2-tris(fluoranyl)but-1-ene
    • trifluorobutene
    • C4H5F3
    • SCHEMBL294413
    • AKOS025212132
    • DTXSID30380362
    • DZWYKNVXBDJJHP-UHFFFAOYSA-N
    • FT-0605988
    • A824129
    • MFCD00077602
    • 383-84-6
    • Inchi: 1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3
    • InChI Key: DZWYKNVXBDJJHP-UHFFFAOYSA-N
    • SMILES: F/C(=C(/F)\F)/CC

Computed Properties

  • Exact Mass: 110.03400
  • Monoisotopic Mass: 110.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 80.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.057
  • Boiling Point: 29.2°Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.322
  • PSA: 0.00000
  • LogP: 2.47400

1-Butene,1,1,2-trifluoro- Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 3161
  • Hazard Category Code: 11
  • Safety Instruction: S16; S23; S33
  • Hazardous Material Identification: Xi
  • Risk Phrases:R11

1-Butene,1,1,2-trifluoro- Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Butene,1,1,2-trifluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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383-84-6 97%
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A2B Chem LLC
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A2B Chem LLC
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383-84-6 97%
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abcr
AB106014-5g
1,1,2-Trifluorobutene-1, 97%; .
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€457.20 2025-04-19
abcr
AB106014-25g
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€1107.70 2025-04-19

1-Butene,1,1,2-trifluoro- Suppliers

Amadis Chemical Company Limited
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(CAS:383-84-6)1-Butene,1,1,2-trifluoro-
Order Number:A824129
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):259.0/646.0
Email:sales@amadischem.com

1-Butene,1,1,2-trifluoro- Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:383-84-6)1-Butene,1,1,2-trifluoro-
A824129
Purity:99%/99%
Quantity:5g/25g
Price ($):259.0/646.0
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